Cas no 1365938-89-1 ((3-Isopropoxy-benzyl)-pyridin-2-yl-amine)

(3-Isopropoxy-benzyl)-pyridin-2-yl-amine is a versatile amine derivative featuring a benzyl group substituted with an isopropoxy moiety at the 3-position and a pyridin-2-ylamine functional group. This compound is of interest in medicinal and synthetic chemistry due to its potential as a building block for pharmacologically active molecules. The isopropoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyridinylamine moiety offers coordination and hydrogen-bonding capabilities, making it useful in catalyst design or ligand development. Its structural features allow for further functionalization, enabling applications in drug discovery and material science. The compound is typically handled under inert conditions to ensure stability.
(3-Isopropoxy-benzyl)-pyridin-2-yl-amine structure
1365938-89-1 structure
商品名:(3-Isopropoxy-benzyl)-pyridin-2-yl-amine
CAS番号:1365938-89-1
MF:C15H18N2O
メガワット:242.316223621368
CID:5208608

(3-Isopropoxy-benzyl)-pyridin-2-yl-amine 化学的及び物理的性質

名前と識別子

    • (3-Isopropoxy-benzyl)-pyridin-2-yl-amine
    • インチ: 1S/C15H18N2O/c1-12(2)18-14-7-5-6-13(10-14)11-17-15-8-3-4-9-16-15/h3-10,12H,11H2,1-2H3,(H,16,17)
    • InChIKey: SXXTWJIORJPNJG-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC2=CC=CC(OC(C)C)=C2)=NC=CC=C1

(3-Isopropoxy-benzyl)-pyridin-2-yl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500884-1g
N-(3-Isopropoxybenzyl)pyridin-2-amine
1365938-89-1 97%
1g
$465 2022-06-13

(3-Isopropoxy-benzyl)-pyridin-2-yl-amine 関連文献

(3-Isopropoxy-benzyl)-pyridin-2-yl-amineに関する追加情報

Professional Introduction to (3-Isopropoxy-benzyl)-pyridin-2-yl-amine (CAS No. 1365938-89-1)

(3-Isopropoxy-benzyl)-pyridin-2-yl-amine, identified by the CAS number 1365938-89-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzyl-pyridine derivatives, characterized by its unique structural and chemical properties that make it a promising candidate for various biochemical applications.

The molecular structure of (3-Isopropoxy-benzyl)-pyridin-2-yl-amine consists of a pyridine ring linked to a benzyl group, which is further substituted with an isopropoxy moiety. This particular arrangement imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the isopropoxy group enhances the compound's solubility in organic solvents, facilitating its use in various chemical reactions and formulations.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzyl-pyridine derivatives. These compounds have shown promise in several areas, including anti-inflammatory, antimicrobial, and anticancer applications. The pyridine ring, known for its ability to interact with biological targets such as enzymes and receptors, plays a crucial role in modulating biological pathways. The benzyl group, on the other hand, can serve as a versatile handle for further functionalization, allowing chemists to tailor the properties of the compound to specific needs.

One of the most compelling aspects of (3-Isopropoxy-benzyl)-pyridin-2-yl-amine is its utility as a building block in drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its potential in inhibiting kinases, which are enzymes involved in cell signaling and proliferation. By modulating kinase activity, this compound could offer therapeutic benefits in conditions such as cancer and inflammatory diseases.

The isopropoxy group in the molecule contributes to its stability and bioavailability, making it an attractive candidate for further development. This feature ensures that the compound remains active during storage and administration, enhancing its efficacy in biological systems. Additionally, the benzyl-pyridine core has been extensively studied for its interaction with neurotransmitter receptors, suggesting potential applications in central nervous system disorders.

Recent advancements in computational chemistry have further enhanced our understanding of how (3-Isopropoxy-benzyl)-pyridin-2-yl-amine interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. The integration of machine learning algorithms has also enabled researchers to predict the behavior of this compound in different biological contexts, accelerating the drug discovery process.

The synthesis of (3-Isopropoxy-benzyl)-pyridin-2-yl-amine involves multi-step organic reactions that require precise control over reaction conditions. Chemists have developed efficient synthetic routes that maximize yield while minimizing byproduct formation. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly effective in forming carbon-carbon bonds under mild conditions. The use of such catalytic systems not only improves efficiency but also aligns with green chemistry principles by reducing waste and energy consumption.

In conclusion, (3-Isopropoxy-benzyl)-pyridin-2-yl-amine (CAS No. 1365938-89-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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